molecular formula C11H16N2O3 B13575985 tert-Butyl (2-(hydroxymethyl)pyridin-4-yl)carbamate

tert-Butyl (2-(hydroxymethyl)pyridin-4-yl)carbamate

Cat. No.: B13575985
M. Wt: 224.26 g/mol
InChI Key: JMQXQKQSIKPBED-UHFFFAOYSA-N
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Description

Product Overview tert-Butyl (2-(hydroxymethyl)pyridin-4-yl)carbamate is an organic compound with the molecular formula C11H16N2O3 and a molecular weight of 224.26 g/mol . This chemical serves as a versatile pyridine-containing building block in medicinal chemistry and organic synthesis. The compound features both a hydroxymethyl group and a tert-butyl carbamate (Boc) protecting group on its pyridine ring, making it a valuable intermediate for constructing more complex molecules . Research Applications This compound is classified as a heterocyclic building block. Its primary research value lies in its use as a synthetic intermediate. The hydroxymethyl group can be further functionalized, while the Boc group can be readily removed under acidic conditions to reveal a free amine, providing a handle for diverse chemical modifications . While specific, published mechanism-of-action studies for this exact compound are not readily available, its structural features make it a candidate for use in developing pharmacologically active molecules. Handling and Safety This product is For Research Use Only and is not intended for diagnostic or therapeutic uses. According to safety data, this compound may be harmful if swallowed and may cause skin and eye irritation (H302, H315, H319) . Proper personal protective equipment should be worn, and it is recommended to handle the material in a well-ventilated environment. The product should be stored at 2-8°C .

Properties

IUPAC Name

tert-butyl N-[2-(hydroxymethyl)pyridin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-8-4-5-12-9(6-8)7-14/h4-6,14H,7H2,1-3H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQXQKQSIKPBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (2-(hydroxymethyl)pyridin-4-yl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 2-(hydroxymethyl)pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are often carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-(hydroxymethyl)pyridin-4-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (2-(hydroxymethyl)pyridin-4-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is often employed in the development of pharmaceuticals and agrochemicals .

Biology

In biological research, this compound is used to study enzyme mechanisms and as a probe in biochemical assays. It can also be used to modify proteins and peptides for various applications .

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It is used in the development of drugs targeting specific enzymes and receptors .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(hydroxymethyl)pyridin-4-yl)carbamate involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, while the carbamate group can participate in covalent bonding with nucleophilic residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

Positional Isomerism : The hydroxymethyl group at the 2-position (pyridine) vs. 3-position (e.g., 824429-51-8) alters hydrogen-bonding capacity and steric interactions. The 4-position carbamate group likely enhances stability compared to 2-position analogs.

Substituent Effects :

  • Electron-withdrawing groups (e.g., Cl in 849751-48-0) increase reactivity for nucleophilic substitution.
  • Hydroxymethyl and benzyloxy groups (824429-51-8, 2173108-35-3) offer sites for further derivatization.

Key Insights:

  • Pharmaceutical Relevance : Carbamates with pyridine/pyrimidine cores are prevalent in kinase inhibitor synthesis (e.g., p38 MAP kinase ).
  • Versatility : The tert-butyl carbamate group serves as a protective moiety for amines, enabling stepwise functionalization in complex molecules .

Notes:

  • Safety data for hydroxymethyl-substituted carbamates is sparse, but tert-butyl carbamates generally exhibit low acute toxicity unless functionalized with reactive groups (e.g., halogens) .
  • Predicted properties (e.g., boiling point, pKa) rely on computational models and may vary with substituents .

Biological Activity

tert-Butyl (2-(hydroxymethyl)pyridin-4-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound, supported by diverse sources.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyValue
Molecular Formula C12H16N2O3
Molecular Weight 232.27 g/mol
IUPAC Name This compound
CAS Number 73874-95-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The hydroxymethyl group and the pyridine ring are critical in modulating its pharmacological effects.

  • Enzyme Interaction : The compound may act as an inhibitor or modulator for specific enzymes involved in metabolic pathways.
  • Receptor Binding : It can interact with neurotransmitter receptors, potentially influencing neurological processes.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties, particularly against Gram-positive bacteria. For instance, it has shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) at low concentrations comparable to established antibiotics .
  • Antiviral Activity : The compound has been evaluated for its potential antiviral properties, particularly against HIV. In vitro assays demonstrated its ability to inhibit HIV-1 entry, suggesting a mechanism that could be explored for therapeutic applications .

Case Studies and Research Findings

  • Antibacterial Properties : A study assessed the antibacterial effects of various carbamates, including this compound. Results indicated significant activity against resistant strains of bacteria, highlighting its potential as a novel antibiotic .
  • Antiviral Studies : Research involving the evaluation of small molecules for antiviral activity revealed that certain derivatives of pyridine compounds, including this compound, exhibited promising results in inhibiting viral replication in cultured cells .
  • Cytotoxicity Assessments : Alongside efficacy studies, cytotoxicity evaluations are crucial for determining the safety profile of the compound. The cytotoxic effects were measured using various cell lines, providing insights into the therapeutic window of the compound .

Q & A

Q. What are the standard synthetic routes for tert-Butyl (2-(hydroxymethyl)pyridin-4-yl)carbamate, and what reaction conditions are critical for optimizing yield?

The synthesis typically involves coupling a hydroxymethylpyridine derivative with tert-butyl carbamate under nucleophilic conditions. Key steps include:

  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used to stabilize intermediates .
  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions while maintaining reactivity .
  • Catalytic bases : Triethylamine or DMAP may enhance coupling efficiency . Yield optimization requires monitoring via TLC or HPLC and purification by column chromatography.

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., tert-butyl protons at ~1.4 ppm, hydroxymethyl protons at ~4.5 ppm) and confirm regiochemistry .
  • Mass spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
  • X-ray crystallography : SHELXL refinement resolves stereochemistry and hydrogen-bonding interactions, critical for structure-activity studies .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Enzyme inhibition : The pyridine-carbamate scaffold serves as a precursor for kinase or protease inhibitors, leveraging hydrogen-bonding interactions .
  • Protecting group strategies : The tert-butyl carbamate (Boc) group protects amines during peptide synthesis, later removed under acidic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of tert-Butyl carbamate derivatives in enzyme inhibition studies?

Discrepancies often arise from:

  • Assay variability : Standardize buffer pH, temperature, and enzyme concentrations across studies .
  • Compound purity : Use HPLC (>95% purity) to exclude impurities affecting activity .
  • Control experiments : Include positive controls (e.g., staurosporine for kinases) and validate target specificity via CRISPR knockout models .

Q. What strategies are recommended for troubleshooting low yields in the synthesis of this compound?

  • Solvent optimization : Replace DMF with THF if elimination byproducts form .
  • Catalyst screening : Test Pd-based catalysts for coupling reactions to improve efficiency .
  • Reaction monitoring : Use in-situ FTIR or LC-MS to detect intermediates and adjust stoichiometry .

Q. How does the hydroxymethyl group influence the reactivity and stability of this compound under different experimental conditions?

  • Hydrogen bonding : The hydroxymethyl group participates in intramolecular H-bonding, stabilizing the carbamate linkage but reducing solubility in non-polar solvents .
  • Oxidative sensitivity : Storage under inert gas (N2_2) prevents oxidation of the hydroxymethyl group to a carbonyl, which alters reactivity .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates during weighing .
  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis of the carbamate group .

Methodological Tables

Q. Table 1. Key Synthetic Parameters for Yield Optimization

ParameterOptimal RangeImpact on Yield
SolventDMF/DCMPolarity stabilizes intermediates
Temperature0–25°CMinimizes decomposition
Reaction Time12–24 hoursEnsures completion

Q. Table 2. Common Analytical Techniques for Characterization

TechniqueKey Data PointsApplication
1^1H NMRδ 1.4 (tert-butyl), δ 4.5 (hydroxymethyl)Functional group identification
HRMS[M+H]+^+ m/zMolecular weight validation
X-ray diffractionCrystallographic R-factor < 0.05Stereochemical resolution

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